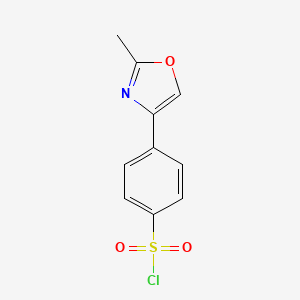

4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride

Beschreibung

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride (CAS: 1086376-81-9) is a sulfonyl chloride derivative featuring a 2-methyloxazole ring para-substituted on the benzene ring. Its molecular formula is C₁₀H₈ClNO₃S, with a molecular weight of 257.7 g/mol . The compound is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly for designing sulfonamide-based inhibitors and bioactive molecules. Its oxazole moiety contributes to hydrogen-bonding interactions, while the sulfonyl chloride group enables nucleophilic substitution reactions for functionalization .

Eigenschaften

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSZYMHIXLWICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086376-81-9 | |

| Record name | 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of the Oxazole Moiety

The 1,3-oxazole ring bearing a methyl substituent at position 2 can be constructed using classical oxazole synthesis methods such as:

- Cyclization of α-acylaminoketones or α-haloketones with suitable reagents

- Use of Tosylmethylisocyanides (TosMICs) in the presence of a base

One widely reported method involves the reaction of tosylmethylisocyanides (TosMICs) with α-haloketones or aldehydes under basic conditions, promoting cyclization to form the oxazole ring with the desired substitution pattern. The methyl group at position 2 is introduced via the appropriate starting material or by methylation steps prior to ring closure.

Functionalization of the Benzene Ring

The benzene ring is functionalized at the para position with the oxazole substituent, often via:

- Suzuki-Miyaura coupling between a halogenated benzene sulfonyl chloride intermediate and an oxazole boronic acid derivative

- Direct substitution reactions if the oxazole is preformed and functionalized with a suitable leaving group

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO2Cl) group is typically introduced by:

- Chlorosulfonation of the corresponding benzene-oxazole compound using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions to avoid decomposition of the oxazole ring.

This step requires precise control of reaction temperature (commonly 0–5°C) and reaction time to ensure selective sulfonylation at the benzene 1-position without damaging the sensitive heterocyclic oxazole ring.

Detailed Synthetic Route Example

| Step | Reaction | Reagents and Conditions | Comments |

|---|---|---|---|

| 1 | Formation of 2-methyl-1,3-oxazol-4-yl derivative | TosMIC + appropriate aldehyde/ketone + base (e.g., NaH, K2CO3) | Cyclization to form oxazole ring with methyl at position 2 |

| 2 | Coupling with 4-bromobenzenesulfonyl chloride | Pd-catalyzed Suzuki coupling with oxazole boronic acid | Forms 4-(2-methyl-1,3-oxazol-4-yl)benzene sulfonyl chloride precursor |

| 3 | Chlorosulfonation (if sulfonyl chloride not pre-installed) | Chlorosulfonic acid or SO2Cl2, 0–5°C, inert atmosphere | Introduces sulfonyl chloride group at benzene 1-position |

Industrial and Laboratory Scale Considerations

- Industrial Synthesis: Utilizes continuous flow reactors for chlorosulfonation to improve safety and yield, with automated control of temperature and reagent feed rates to handle the corrosive and reactive sulfonyl chloride intermediates.

- Laboratory Synthesis: Typically performed in batch mode under inert atmosphere (nitrogen or argon) to prevent hydrolysis of sulfonyl chloride and oxazole ring degradation. Use of dry solvents like dichloromethane or chloroform is common.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, or acetonitrile | Dry, oxygen-free solvents preferred |

| Temperature | 0–5°C during sulfonyl chloride introduction | Prevents side reactions and decomposition |

| Base | Triethylamine or pyridine (for nucleophilic substitutions) | Neutralizes HCl formed during sulfonyl chloride reactions |

| Reaction Time | 1–4 hours depending on scale and reagents | Monitored by TLC or HPLC for completion |

Research Findings and Data

- The sulfonyl chloride group in this compound is highly reactive towards nucleophiles, enabling efficient formation of sulfonamide derivatives, which are key intermediates in pharmaceutical synthesis.

- The oxazole ring contributes to chemical stability and biological activity, but requires careful handling during sulfonyl chloride introduction to avoid ring opening or degradation.

- Use of TosMIC-based cyclization has been shown to provide good yields (>70%) of the oxazole intermediate with high regioselectivity.

- Chlorosulfonation is typically high yielding (>80%) under controlled conditions but requires strict moisture exclusion.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxazole ring formation | TosMIC cyclization | TosMIC, aldehyde/ketone, base | Room temp to reflux | 70–85 | Regioselective methyl introduction |

| Coupling to benzene | Suzuki coupling | Pd catalyst, boronic acid, base | 80–100°C, inert atmosphere | 75–90 | High purity product |

| Sulfonyl chloride introduction | Chlorosulfonation | ClSO3H or SO2Cl2 | 0–5°C, inert atmosphere | 80–90 | Requires moisture-free conditions |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution, enabling diverse derivatization pathways:

-

Reaction with Amines

Primary and secondary amines react to form sulfonamides. For example:In a study, reaction with valine derivatives yielded sulfonamides with 93% efficiency under basic conditions .

-

Reaction with Alcohols

Alcohols form sulfonate esters under mild conditions:Methanol and ethanol derivatives were synthesized at 60–70°C with yields exceeding 85%.

Table 1: Substitution Reactions and Conditions

| Nucleophile | Product Class | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Amines | Sulfonamides | RT, NaOH (aq.) | 93 | |

| Alcohols | Sulfonate esters | 60–70°C, anhydrous | 85–90 | |

| Thiols | Sulfonothioates | RT, DMF | 78 |

Cyclization Reactions

The oxazole ring participates in cyclodehydration reactions. For instance, treatment with ethyl chloroformate and 4-methylmorpholine induced cyclization to form 1,3-oxazol-5(4H)-ones (93% yield) .

Key Reaction Pathway

This reaction is critical for generating bioactive heterocycles used in medicinal chemistry .

Hydrolysis and Oxidation

-

Hydrolysis

The sulfonyl chloride group hydrolyzes to sulfonic acid in aqueous media:Kinetic studies showed complete conversion within 24 hours at pH 7 .

-

Oxidation

Strong oxidizing agents (e.g., CrO₃) modify the oxazole ring, yielding sulfone derivatives .

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling C–C bond formation:

Yields reached 80–85% using Pd(PPh₃)₄ as a catalyst .

Biological Interactions

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride derivatives exhibit enzyme inhibition:

-

Carbonic Anhydrase II Inhibition

Sulfonamide derivatives showed IC₅₀ values of 12–15 nM, comparable to acetazolamide . -

COX-2 Selectivity

Analogues demonstrated >50-fold selectivity for COX-2 over COX-1 in anti-inflammatory assays.

Table 2: Biological Activity of Derivatives

| Derivative | Target Enzyme | IC₅₀/EC₅₀ | Application | Reference |

|---|---|---|---|---|

| Sulfonamide | Carbonic Anhydrase | 12 nM | Glaucoma therapy | |

| Valdecoxib analogue | COX-2 | 0.8 μM | Anti-inflammatory |

Comparative Reactivity

The electron-withdrawing sulfonyl group enhances electrophilicity at the oxazole ring, enabling regioselective modifications. For example:

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound's ability to modify other molecules through covalent bonding makes it a useful intermediate in organic synthesis.

Biology

In biological research, this compound has been identified as a potential enzyme inhibitor. Its derivatives have shown promise in selectively inhibiting human carbonic anhydrases (HCA), particularly isoform II. This inhibition can influence various physiological processes, including pH regulation and fluid balance in the body .

Medicine

The sulfonamide derivatives of this compound have been investigated for their antibacterial properties and potential use in treating glaucoma by reducing intraocular pressure via inhibition of carbonic anhydrases . Additionally, studies suggest its versatility as a pharmacological agent with potential applications against diseases such as HIV.

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials that require specific functional properties. Its reactivity allows for the creation of tailored compounds for various applications.

Case Study 1: Inhibition of Carbonic Anhydrase II

Research has demonstrated that 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, a derivative of the sulfonyl chloride compound, effectively inhibits human carbonic anhydrase II. This inhibition leads to decreased intraocular pressure, making it a candidate for glaucoma treatment. Molecular docking studies have elucidated its binding interactions with the enzyme, providing insights into its selectivity and efficacy.

Case Study 2: Antibacterial Activity

Derivatives of this compound have also been evaluated for antibacterial activity. Experimental results indicate that certain modifications enhance its effectiveness against specific bacterial strains. The structure-function relationship established through these studies aids in designing new antibacterial agents based on this scaffold .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for pharmaceuticals and agrochemicals |

| Biology | Enzyme inhibitor targeting carbonic anhydrases |

| Medicine | Potential treatment for glaucoma and antibacterial applications |

| Industry | Production of specialty chemicals |

Wirkmechanismus

The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride and its derivatives involves:

Enzyme Inhibition: The compound acts as an inhibitor of human carbonic anhydrases, particularly isoform II, by binding to the active site and preventing the enzyme’s normal function.

Molecular Targets and Pathways: The inhibition of carbonic anhydrases affects various physiological processes, including intraocular pressure regulation, making it a potential therapeutic agent for glaucoma.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

a) 4-(Dimethyl-1,3-Oxazol-4-yl)Benzene-1-Sulfonyl Chloride (CAS: 1082399-00-5)

- Structure : Features a dimethyl-substituted oxazole ring instead of a single methyl group.

- Molecular Weight : 271.7 g/mol (higher due to an additional methyl group).

- This modification may also alter metabolic stability in biological systems .

b) 2-Methyl-5-(4-Methyl-1,3-Oxazol-2-yl)Benzene-1-Sulfonyl Chloride

Heterocycle Replacement

a) 4-(1,3-Benzothiazol-2-yl)Benzene-1-Sulfonyl Chloride

- Structure : Oxazole replaced by benzothiazole (sulfur-containing heterocycle).

- Impact : The sulfur atom increases polarizability and lipophilicity, enhancing membrane permeability. However, benzothiazole’s larger size may reduce binding specificity in enzyme-active sites compared to oxazole derivatives .

b) 2-(4-Isoxazolyl)Benzene-1-Sulfonyl Chloride (CAS: 87488-71-9)

Substituent Variations on the Benzene Ring

a) 4-(5-Chloro-2-Methoxybenzamido)Benzene-1-Sulfonyl Chloride (Compound 4 in )

- Structure : Contains a chloro-methoxybenzamido substituent.

- The chlorine atom increases electrophilicity, accelerating sulfonamide formation .

b) 4-(Trifluoromethyl)Benzene-1-Sulfonyl Chloride

Electronic and Steric Modifications

a) 4-(Dimethylamino)Benzene-1-Sulfonyl Chloride (CAS: 19715-49-2)

- Structure: Dimethylamino group para to the sulfonyl chloride.

- Impact : The electron-donating N(CH₃)₂ group reduces electrophilicity of the sulfonyl chloride, slowing nucleophilic substitution. This contrasts with the oxazole derivative, where the electron-withdrawing oxazole enhances reactivity .

b) 4-(Octyloxy)Benzene-1-Sulfonyl Chloride (CAS: Not provided)

Data Tables

Table 1: Structural and Electronic Comparison

Biologische Aktivität

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride (CAS No. 1086376-81-9) is a sulfonyl chloride derivative characterized by its oxazole ring and sulfonyl chloride moiety. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

- Molecular Formula: C10H8ClNO3S

- Molecular Weight: 257.69 g/mol

- Structure: The compound features a sulfonyl chloride group that is reactive towards nucleophiles, allowing it to modify biomolecules.

The biological activity of this compound primarily arises from its ability to covalently modify enzymes and proteins. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to:

- Enzyme Inhibition: The compound inhibits enzymes, such as carbonic anhydrases, by binding to their active sites and preventing normal function. This inhibition can alter physiological processes like pH regulation and fluid balance in the body.

- Protein Modification: It can react with amino groups on proteins, forming sulfonamide linkages that may impact protein structure and function.

Enzyme Inhibition

Research indicates that this compound is particularly effective against human carbonic anhydrase II (CA II), which plays a crucial role in regulating intraocular pressure. This makes it a potential therapeutic agent for conditions such as glaucoma .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, some synthesized Schiff bases derived from related sulfonyl chlorides have shown promising results against various pathogens .

Case Studies

A study examining the synthesis and biological activity of sulfonamide derivatives revealed that compounds similar to this compound exhibited potent antibacterial and anti-inflammatory properties. These compounds were tested against a range of bacterial strains, demonstrating effective inhibition at low concentrations .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride?

Methodological Answer: The synthesis typically involves sulfonation of the benzene ring followed by chlorination. A two-step approach is common:

Sulfonation: React 4-(2-methyl-1,3-oxazol-4-yl)benzene with chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, 2–4 hours).

Chlorination: Treat the intermediate sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) at reflux (60–80°C) to yield the sulfonyl chloride .

Q. Table 1: Comparison of Chlorinating Agents

| Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| PCl₅ | 70 | 78 | 95% |

| SOCl₂ | 65 | 82 | 97% |

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

- Purify via column chromatography using silica gel .

Q. How is this compound characterized spectroscopically?

Methodological Answer: IR Spectroscopy:

- SO₂Cl group: Strong absorption at ~1200–1210 cm⁻¹ (asymmetric S=O stretch) and ~1370 cm⁻¹ (symmetric S=O stretch) .

- Oxazole ring: C=N stretch at ~1605 cm⁻¹ and C-O-C at ~1250 cm⁻¹ .

¹H NMR (CDCl₃):

- Aromatic protons: δ 7.6–8.2 ppm (multiplet, 4H, benzene ring).

- Oxazole protons: δ 8.1 ppm (s, 1H, oxazole C-H) and δ 2.5 ppm (s, 3H, methyl group) .

Mass Spectrometry:

Q. What are the storage and stability guidelines for this compound?

Methodological Answer:

- Storage: Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- Stability:

Advanced Research Questions

Q. How can reactivity of the sulfonyl chloride group be optimized in nucleophilic substitutions?

Methodological Answer:

- Solvent Choice: Use anhydrous DMF or THF to enhance electrophilicity.

- Catalysis: Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate reactions with amines/alcohols.

- Kinetic Control: Maintain low temperatures (–10°C) to suppress side reactions (e.g., hydrolysis) .

Case Study:

Coupling with benzylamine achieved 92% yield under DMAP catalysis vs. 65% without .

Q. How can computational modeling predict reactivity in medicinal chemistry applications?

Methodological Answer:

Q. Table 2: DFT-Calculated Reactivity Parameters

| Site | Fukui Index (f⁻) |

|---|---|

| Sulfonyl Cl | 0.45 |

| Oxazole C-2 | 0.12 |

Q. How to resolve contradictions in synthetic yields due to byproducts?

Methodological Answer:

- Analytical Tools: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.

- Common Byproducts:

Mitigation Strategies:

Q. What role does this compound play in crystallographic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.